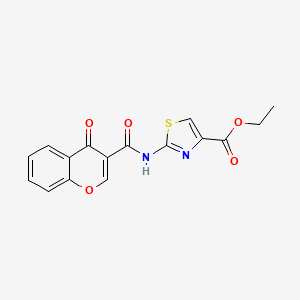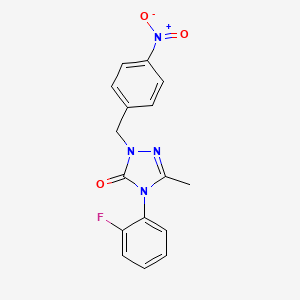
2-Azidopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidopropanoic acid, also known as 2-Azidopropionic acid, is a chemical compound with the molecular formula C3H5N3O2 . It has an average mass of 115.091 Da and a Monoisotopic mass of 115.038177 Da .
Molecular Structure Analysis
The molecular structure of 2-Azidopropanoic acid consists of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azidopropanoic acid include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 5 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no Rule of 5 violations . Its ACD/LogP is 0.18, ACD/LogD (pH 5.5) is -1.79, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -3.06, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00 . Its polar surface area is 50 Å2 .
Applications De Recherche Scientifique
Synthesis of N-acetyldehydro-α-amino acids
2-Azidopropionic acid has been utilized in the synthesis of N-acetyldehydro-α-amino acids. This process involves the conversion of 2-azidocarboxylic acid esters to N-acetyldehydro-α-amino acid esters via catalytic reactions. This methodology is significant for preparing amino acids and their derivatives with high optical yield, highlighting its importance in synthetic chemistry (Effenberger & Beisswenger, 1982).
Development of Hemoglobin Oxygen Affinity Decreasing Agents
Research involving this compound derivatives has led to the development of novel hemoglobin oxygen affinity decreasing agents. These agents are structurally related to antilipidemic drugs and have potential applications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemic conditions, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Preparation of 2,3-Diaminopropionate
This compound has been employed in the preparation of 2,3-diaminopropionate. This process involves the ring-opening reaction of aziridine-2-carboxylate with an azide nucleophile under specific conditions, demonstrating its utility in synthesizing orthogonally protected diaminopropionates (Kim et al., 2005).
Role in Metabolic Chiral Inversion and Dispositional Enantioselectivity
Studies on 2-arylpropionic acids, a group related to this compound, have explored their unique metabolic chiral inversion from the inactive R(-)-isomers to the active S(+)-antipodes. This phenomenon has significant implications for the development and use of safer and more effective drugs in this class, affecting various aspects of drug disposition including oxidative metabolism and glucuronidation (Caldwell, Hutt, & Fournel‐Gigleux, 1988).
Cloning and Expression of Enzymes for Drug Metabolism
Research has been conducted on the molecular cloning and expression of enzymes involved in the metabolism of 2-arylpropionic acid derivatives, including this compound. These studies are crucial for understanding the biochemistry of drug transformation and have implications for lipid metabolism (Reichel et al., 1997).
Mécanisme D'action
Target of Action
The primary target of 2-Azidopropionic acid is compounds containing alkyne groups . The terminal azide group of this compound allows it to conjugate with these compounds .
Mode of Action
This compound interacts with its targets through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This interaction allows this compound to be useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
Biochemical Pathways
It’s known that azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, drug discovery, and materials science .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its ability to conjugate with compounds containing alkyne groups, it’s likely that this compound could modify the structure and function of these compounds .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Propriétés
IUPAC Name |
2-azidopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBLPHVIQXLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)
![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)

![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)



